molecular formula C11H14N4OS2 B11026962 N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B11026962
M. Wt: 282.4 g/mol
InChI Key: KLKABPXTCLBOIM-UHFFFAOYSA-N
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Description

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide typically involves the condensation of appropriate thiazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted thiazole derivatives .

Scientific Research Applications

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities compared to other thiazole derivatives.

Properties

Molecular Formula

C11H14N4OS2

Molecular Weight

282.4 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C11H14N4OS2/c1-6(2)12-10-14-8(5-18-10)9(16)15-11-13-7(3)4-17-11/h4-6H,1-3H3,(H,12,14)(H,13,15,16)

InChI Key

KLKABPXTCLBOIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NC(C)C

Origin of Product

United States

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